molecular formula C26H31N5O2 B11178968 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1,2,3,4-tetrahydro-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-7-(phenylmethyl)- CAS No. 1158516-15-4

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1,2,3,4-tetrahydro-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-7-(phenylmethyl)-

Cat. No.: B11178968
CAS No.: 1158516-15-4
M. Wt: 445.6 g/mol
InChI Key: VTDNZJOUIOUSCE-UHFFFAOYSA-N
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Description

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1,2,3,4-tetrahydro-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-7-(phenylmethyl)- is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrimido-triazinone core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1,2,3,4-tetrahydro-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-7-(phenylmethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido-triazinone core, followed by the introduction of various substituents through nucleophilic substitution, alkylation, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1,2,3,4-tetrahydro-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-7-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1,2,3,4-tetrahydro-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-7-(phenylmethyl)- is unique due to its complex structure and the presence of multiple functional groups, which confer diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

CAS No.

1158516-15-4

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C26H31N5O2/c1-21-24(18-22-8-4-2-5-9-22)25(32)31-20-29(13-12-28-14-16-33-17-15-28)19-30(26(31)27-21)23-10-6-3-7-11-23/h2-11H,12-20H2,1H3

InChI Key

VTDNZJOUIOUSCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3)CCN4CCOCC4)CC5=CC=CC=C5

Origin of Product

United States

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